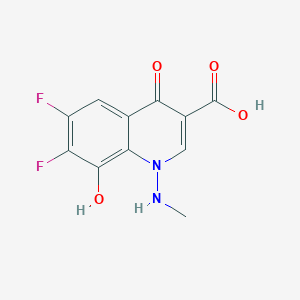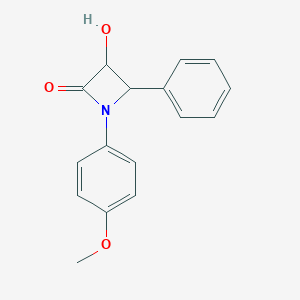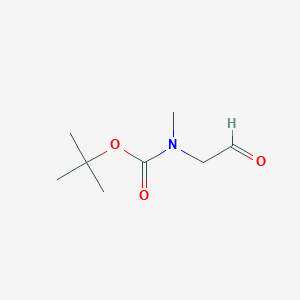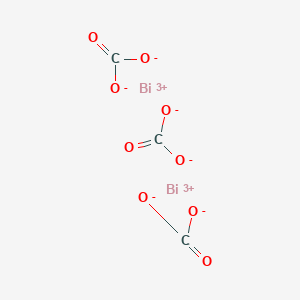![molecular formula C12H14ClFN2O B104879 4-Fluor-3-(Piperidin-4-yl)benzo[d]isoxazolhydrochlorid CAS No. 95742-19-1](/img/structure/B104879.png)
4-Fluor-3-(Piperidin-4-yl)benzo[d]isoxazolhydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a fluorinated heterocyclic compound that contains a benzisoxazole ring fused with a piperidine ring and a fluorine substituent. This compound is primarily used in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone, which are used for the treatment of schizophrenia .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of receptor-ligand interactions and as a tool in biochemical assays.
Industry: The compound is utilized in the development of new materials and as a precursor for various chemical processes.
Wirkmechanismus
Target of Action
It’s known that this compound is a key intermediate in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone . These drugs primarily target dopamine D2 and serotonin 5-HT2A receptors, which play crucial roles in the regulation of mood and behavior .
Mode of Action
These drugs work by antagonizing or blocking the dopamine D2 and serotonin 5-HT2A receptors, thereby modulating the neurotransmitter activity in the brain .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to the dopaminergic and serotonergic systems, given its role in the synthesis of atypical antipsychotics . By modulating the activity of these neurotransmitters, it can influence various downstream effects related to mood, cognition, and behavior.
Pharmacokinetics
The drugs synthesized using this compound, such as risperidone and paliperidone, are known to have good oral bioavailability and are metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be seen in the modulation of neurotransmitter activity, particularly dopamine and serotonin. This can result in changes in mood, cognition, and behavior, which is why compounds like this are used in the treatment of conditions like schizophrenia .
Biochemische Analyse
Biochemical Properties
It is known that this compound exhibits high selectivity and potency as a GlyT1 inhibitor . GlyT1 is a glycine transporter, and its activity regulation is a currently investigated strategy in drug discovery for schizophrenia .
Cellular Effects
Given its role in the synthesis of atypical antipsychotics , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exhibit high selectivity and potency as a GlyT1 inhibitor . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzisoxazole ring, which is achieved by cyclization of appropriate precursors.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction involving piperidine and a suitable leaving group on the benzisoxazole ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods often involve optimization of these steps to improve yield and purity, including the use of high-pressure reactors and continuous flow systems.
Analyse Chemischer Reaktionen
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride undergoes various chemical reactions:
Acylation and Sulfonylation: It can be modified via acylation and sulfonylation reactions using acyl chloride or sulfonyl chloride to form corresponding derivatives.
N-Alkylation: The compound reacts with alkyl halides to form N-alkylated products.
Oxidation and Reduction: The benzisoxazole ring can undergo oxidation and reduction reactions under appropriate conditions, leading to various functionalized derivatives.
Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, alkyl halides, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is unique compared to other similar compounds due to its specific fluorine substitution and the presence of the piperidine ring. Similar compounds include:
Risperidone: An antipsychotic with a similar benzisoxazole structure but different substituents.
Paliperidone: The primary active metabolite of risperidone, with similar pharmacological properties.
Iloperidone: Another antipsychotic with a related structure but different substituents.
These compounds share a common benzisoxazole core but differ in their substituents and pharmacological profiles, highlighting the uniqueness of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride.
Eigenschaften
IUPAC Name |
4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKMWQGLAQPWLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541218 |
Source


|
| Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95742-19-1 |
Source


|
| Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the research paper "Improvement of Condensation Process for Synthesizing Iloperidone"?
A1: This research focuses on optimizing the synthesis of Iloperidone, a drug used to treat schizophrenia. 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride is a key intermediate in this synthesis. The paper describes how researchers achieved a higher yield (86.4%) of Iloperidone by using 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride and 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone as starting materials, acetonitrile as the solvent, and potassium carbonate as the acid trapping agent at a specific temperature range (74-81°C) []. This improved process offers a more efficient and cost-effective method for large-scale production of Iloperidone.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-1-[2-(methylamino)phenyl]ethanone](/img/structure/B104797.png)













